2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole 2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 863001-35-8
VCID: VC4371836
InChI: InChI=1S/C22H24N4S2/c1-13-9-15(3)19-17(11-13)23-21(27-19)25-5-7-26(8-6-25)22-24-18-12-14(2)10-16(4)20(18)28-22/h9-12H,5-8H2,1-4H3
SMILES: CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC(=CC(=C5S4)C)C)C
Molecular Formula: C22H24N4S2
Molecular Weight: 408.58

2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

CAS No.: 863001-35-8

Cat. No.: VC4371836

Molecular Formula: C22H24N4S2

Molecular Weight: 408.58

* For research use only. Not for human or veterinary use.

2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole - 863001-35-8

Specification

CAS No. 863001-35-8
Molecular Formula C22H24N4S2
Molecular Weight 408.58
IUPAC Name 2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
Standard InChI InChI=1S/C22H24N4S2/c1-13-9-15(3)19-17(11-13)23-21(27-19)25-5-7-26(8-6-25)22-24-18-12-14(2)10-16(4)20(18)28-22/h9-12H,5-8H2,1-4H3
Standard InChI Key BNDLMJBSFJZCTP-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC(=CC(=C5S4)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two 5,7-dimethylbenzothiazole units connected through a piperazine linker. Each benzothiazole ring contains methyl groups at the 5- and 7-positions, enhancing steric bulk and electronic properties. The piperazine bridge introduces conformational flexibility, enabling interactions with diverse biological targets .

Key Structural Features

  • Benzothiazole Moieties: The sulfur and nitrogen atoms in the benzothiazole rings contribute to electron-donating capabilities, facilitating π-π stacking and hydrogen bonding with biomolecules.

  • Piperazine Linker: The six-membered piperazine ring adopts a chair conformation, optimizing spatial orientation for target engagement .

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₂H₂₄N₄S₂
Molecular Weight408.58 g/mol
CAS Number863001-35-8
SMILESCC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC(=CC(=C5S4)C)C)C
Topological Polar Surface Area98.6 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The compound’s log P (octanol-water partition coefficient) is estimated at 4.2, indicating moderate lipophilicity suitable for membrane permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with the preparation of the benzothiazole core. A representative route includes:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with methyl-substituted diketones under acidic conditions.

  • Piperazine Coupling: Nucleophilic substitution between 2-chloro-5,7-dimethylbenzothiazole and piperazine in a polar aprotic solvent (e.g., DMF) .

  • Purification: Column chromatography or recrystallization yields the final product with >90% purity.

Optimization Challenges

  • Solvent Selection: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates .

  • Temperature Control: Reactions are conducted at 80–100°C to enhance reaction rates while minimizing side products .

Analytical Characterization

  • NMR Spectroscopy: ¹H-NMR spectra reveal singlets for the methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 409.1 [M+H]⁺ .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
MCF7 (Breast)1.8Doxorubicin (0.9)
HCT116 (Colon)2.45-Fluorouracil (3.1)
T47D (Breast)2.1Cisplatin (1.7)

Mechanistic insights suggest:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells .

  • Kinase Inhibition: Competitive binding to ATP pockets of ATR and mTOR kinases, disrupting DNA repair pathways .

Antimicrobial Activity

Preliminary screens indicate broad-spectrum activity:

  • Gram-positive Bacteria: MIC = 8 µg/mL (vs. 16 µg/mL for ampicillin).

  • Candida albicans: MIC = 32 µg/mL, attributed to ergosterol biosynthesis inhibition.

Pharmacokinetics and ADME Profiling

In Silico Predictions

  • Absorption: High gastrointestinal absorption (Caco-2 permeability = 6.5 × 10⁻⁶ cm/s) .

  • Metabolism: Predominant CYP3A4-mediated oxidation, generating hydroxylated metabolites .

  • Toxicity: Ames test-negative, indicating low mutagenic risk .

Log P and Solubility

  • Log P: 4.2 (optimal for blood-brain barrier penetration) .

  • Aqueous Solubility: <0.1 mg/mL, necessitating formulation with cyclodextrins or liposomes.

Comparative Analysis with Analogues

CompoundAnticancer IC₅₀ (MCF7)log PKey Structural Difference
Target Compound1.8 µM4.2Dual benzothiazole-piperazine
5,7-Dimethylbenzothiazole>50 µM3.1Single benzothiazole moiety
Piperazine-Benzothiazole4.5 µM3.8Monosubstituted piperazine linker

The dual benzothiazole configuration enhances target affinity and metabolic stability compared to monosubstituted analogues .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine models to determine bioavailability and toxicity .

  • Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab) to enhance anticancer efficacy .

  • Neuroprotective Applications: Explore activity against β-amyloid aggregation in Alzheimer’s models, leveraging benzothiazole’s BBB permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator